

crystallization techniques for ent-Avibactam sodium

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Compound of Interest

Compound Name: *ent-AvibactamSodiumSalt*

Cat. No.: *B12286549*

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Application Note: Advanced Crystallization Protocols for ent-Avibactam Sodium

Executive Summary

This application note details the crystallization and isolation protocols for ent-Avibactam sodium (CAS: 396731-20-7), the (2R, 5S) enantiomer of the beta-lactamase inhibitor Avibactam. While Avibactam sodium is a critical therapeutic agent, its enantiomer, ent-Avibactam, serves as a vital Chiral Reference Standard for establishing enantiomeric purity in regulatory submissions.

Because enantiomers possess identical physicochemical properties (solubility, melting point) in achiral environments, the robust crystallization strategies developed for the active pharmaceutical ingredient (API) Avibactam are directly applicable to the ent-isomer. This guide focuses on two critical workflows: Reactive Crystallization (conversion of the precursor salt) and Polymorphic Recrystallization (targeting the stable anhydrous Form B).

Physicochemical Fundamentals

Successful crystallization requires understanding the solute-solvent interactions and the polymorphic landscape. Avibactam sodium exhibits multiple crystalline forms, most notably:

- Form A: Hydrated/Solvated (often variable water content).
- Form B: Anhydrous (Thermodynamically stable, preferred for standards).
- Form D: Anhydrous (Kinetic form, often converts to B).

Solubility Profile (Applicable to both enantiomers):

Solvent System	Solubility Behavior	Role in Protocol
Water	High (>100 mg/mL)	Primary Solvent
Methanol	Moderate/High	Co-solvent / Dispersant
Ethanol	Low (Anti-solvent)	Crystallization Driver

| Isopropanol | Very Low | Yield Maximizer |

Protocol A: Reactive Crystallization (Precursor Conversion)

Objective: To synthesize and crystallize ent-Avibactam Sodium directly from ent-Avibactam Tetrabutylammonium (TBA) salt or Free Acid.

Mechanism: This is a salt-exchange reaction driven by the solubility difference between the lipophilic TBA salt and the hydrophilic sodium salt in ethanolic media.

Reagents:

- Precursor: ent-Avibactam TBA salt (or Free Acid).[1]
- Sodium Source: Sodium 2-ethylhexanoate (Na-2EH).[2][3]
- Solvent: Ethanol (Absolute).[2]

Step-by-Step Workflow:

- Dissolution: Dissolve 10.0 g of ent-Avibactam TBA salt in 50 mL of Ethanol (5 vol) at 25°C. Ensure complete dissolution; filter if necessary to remove particulates.
- Reagent Preparation: Prepare a solution of Sodium 2-ethylhexanoate (1.2 equivalents) in Ethanol (30 mL).
- Controlled Addition: Add the Na-2EH solution to the precursor solution over 1 hour at 25°C.
 - Scientific Insight: Slow addition prevents local supersaturation spikes that lead to amorphous precipitation or oiling out.
- Nucleation & Growth: The mixture will become turbid. Seed with 0.5% ent-Avibactam Sodium (Form B) if available to promote the correct polymorph.
- Aging: Stir the slurry for 4–6 hours at 20–25°C.
- Isolation: Filter the white precipitate under vacuum or nitrogen pressure.
- Washing: Wash the cake with 2 x 10 mL cold Ethanol.
- Drying: Vacuum dry at 40°C for 12 hours.

Expected Yield: 85–92% Target Impurity Profile: Chemical Purity >98.5%; Chiral Purity maintained.

Protocol B: Polymorphic Recrystallization (Targeting Form B)

Objective: To re-crystallize crude ent-Avibactam Sodium into the thermodynamically stable Form B (Anhydrous) for use as a stable analytical standard.

Mechanism: Anti-solvent crystallization using a Water/Methanol/Alcohol system.^{[4][5]} This method relies on the "salting-out" effect of the alcohol to reduce the solubility of the sodium salt.

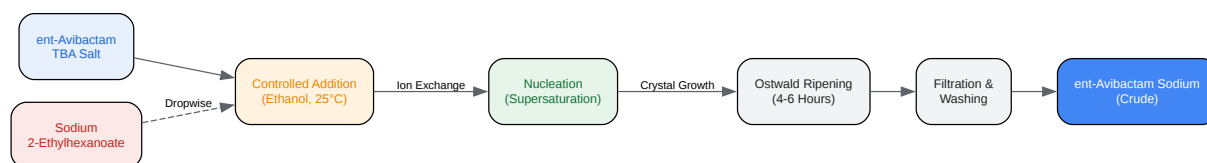
Step-by-Step Workflow:

- Dissolution (S100): Suspend 10.0 g of crude ent-Avibactam Sodium in a mixture of Methanol (70 mL) and Water (5.7 mL).
 - Ratio: ~12:1 MeOH:Water.
- Heating: Heat the slurry to 60–65°C. The solid should dissolve completely to form a clear solution.
 - Critical Control Point: Do not exceed 70°C to prevent thermal degradation (decarboxylation risk).
- Filtration: Polish filter the hot solution (0.22 µm) to remove insoluble particulates.
- Anti-Solvent Addition (S200):
 - Cool solution to 50°C.
 - Begin adding Ethanol or Isopropanol (500 mL total) slowly.
 - Add the first 50 mL over 30 minutes to induce nucleation (cloud point).
- Cooling Ramp: Once nucleation is observed, cool the slurry to 30–35°C over 2 hours while adding the remaining anti-solvent.
- Crystal Ripening: Stir at 30°C for 12–16 hours.
 - Why? Long residence time allows the conversion of kinetic Form D or amorphous material into the stable Form B.
- Final Cooling: Cool to 0–5°C and hold for 2 hours to maximize yield.
- Isolation: Filter and wash with Ethanol. Dry at 50°C under vacuum.

Process Visualization

Figure 1: Reactive Crystallization Pathway

This diagram illustrates the chemical transformation and phase change during Protocol A.[6]

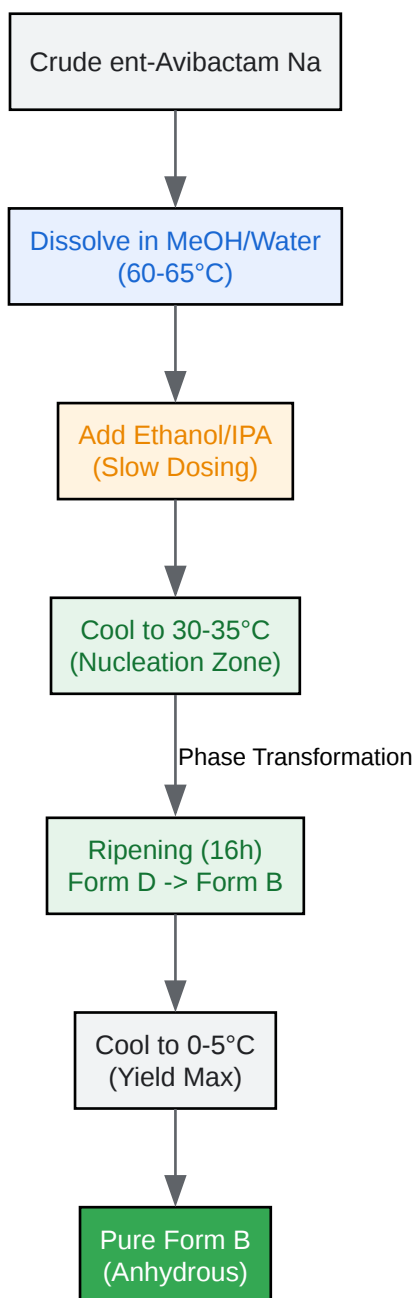


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Caption: Workflow for converting the lipophilic TBA intermediate to the hydrophilic Sodium salt.

Figure 2: Polymorph Control Strategy (Form B)

This diagram details the solvent manipulation required to secure the stable Form B.[3][4]



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Caption: Recrystallization logic to avoid kinetic Form D and hydrates (Form A), ensuring stable Form B.

Critical Quality Attributes (CQA) & Validation

To validate the ent-Avibactam Sodium reference standard, the following tests are mandatory:

- Chiral Purity (HPLC):
 - Column: Chiralpak AD-H or equivalent.
 - Limit: Enantiomeric Excess (ee) > 99.5%.
 - Note: ent-Avibactam will elute at a distinct retention time compared to Avibactam on a chiral stationary phase.
- Polymorph Identification (XRPD):
 - Form B Signature Peaks: $2\theta \approx 6.6^\circ, 13.1^\circ, 15.6^\circ, 19.8^\circ$ (Patterns are identical for enantiomers).
- Sodium Content:
 - Theoretical: ~8.0% w/w (Confirm stoichiometry).
- Residual Solvents:
 - Ethanol/Methanol limits per ICH Q3C.

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